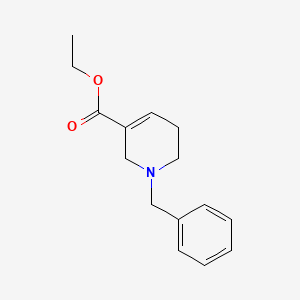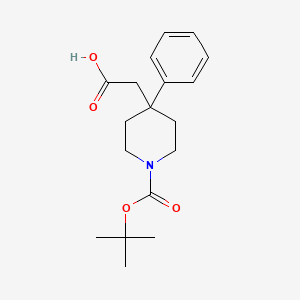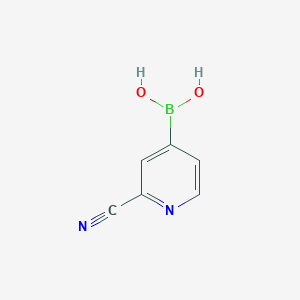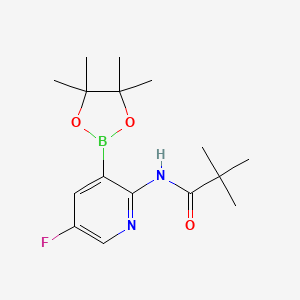
N-(5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide
Vue d'ensemble
Description
N-(5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide, also known by its chemical formula C₁₃H₁₆BFN₂O₂ , is a synthetic organic compound. Let’s explore its properties and applications.
Synthesis Analysis
The synthesis of this compound involves several steps, including boron-based coupling reactions. Researchers have developed efficient methods to access it, often utilizing palladium-catalyzed cross-coupling reactions. These synthetic routes allow for the introduction of the fluorine substituent and the tetramethylboron moiety. Further optimization and scale-up studies are essential for practical applications.
Molecular Structure Analysis
The molecular structure of N-(5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide reveals a pyridine ring with a fluorine atom at position 5. The tetramethylboron group is attached to the pyridine nitrogen, and the pivalamide moiety provides steric protection. The boron atom plays a crucial role in its reactivity and coordination chemistry.
Chemical Reactions Analysis
This compound participates in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions, Buchwald-Hartwig amination, and transition-metal-catalyzed transformations. These reactions allow for the modification of its substituents and the exploration of its reactivity in diverse contexts.
Physical And Chemical Properties Analysis
- Molecular Weight : 262.09 g/mol
- Empirical Formula : C₁₃H₁₆BFN₂O₂
- Appearance : Solid
- Solubility : Soluble in organic solvents (e.g., dichloromethane, tetrahydrofuran)
- Melting Point : Varies based on crystalline form
Applications De Recherche Scientifique
Crystallographic and Conformational Analyses
Compounds closely related to N-(5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide have been studied for their crystal structures and conformational properties. Huang et al. (2021) synthesized related boric acid ester intermediates and confirmed their structures using FTIR, NMR spectroscopy, and mass spectrometry. These compounds were further analyzed through X-ray diffraction and density functional theory (DFT), revealing insights into their molecular electrostatic potential and physicochemical properties (Huang et al., 2021).
Optimized Synthesis and Application in Medicinal Chemistry
Bethel et al. (2012) developed an improved synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines using a related boronic ester. This synthesis is applicable to high-throughput chemistry and large-scale synthesis of medicinally important compounds, demonstrating the potential of such compounds in pharmaceutical applications (Bethel et al., 2012).
Application in Organic Electrolyte-Based Batteries
Kucuk and Abe (2020) investigated boron-based compounds, including ones structurally similar to the query compound, as electrolyte additives in fluoride shuttle batteries. Their study provides insights into how the acidity strength of borates affects the electrochemical compatibility of battery components, showcasing the applicability of these compounds in advanced battery technologies (Kucuk & Abe, 2020).
Safety And Hazards
As with any chemical compound, safety precautions are crucial during handling and synthesis. Researchers should follow standard laboratory protocols, wear appropriate protective gear, and work in a well-ventilated area. Consult Material Safety Data Sheets (MSDS) for specific safety information.
Orientations Futures
Future research should focus on:
- Elucidating its biological targets and potential therapeutic applications.
- Developing more efficient synthetic routes.
- Investigating its stability under various conditions.
- Exploring its coordination chemistry and reactivity.
Propriétés
IUPAC Name |
N-[5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BFN2O3/c1-14(2,3)13(21)20-12-11(8-10(18)9-19-12)17-22-15(4,5)16(6,7)23-17/h8-9H,1-7H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKIHBRQVPSHHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)C(C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




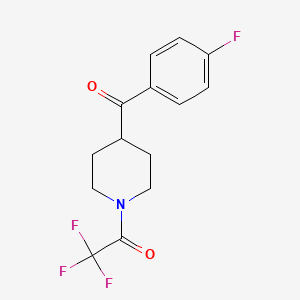
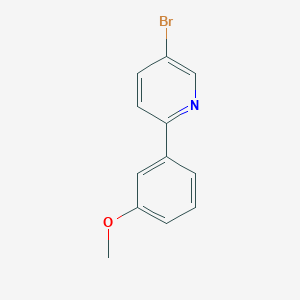
![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1391822.png)
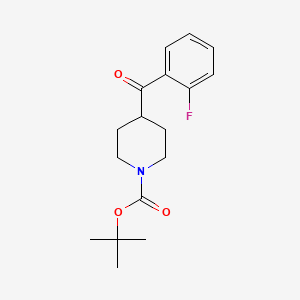
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1391824.png)
![tert-butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1391826.png)
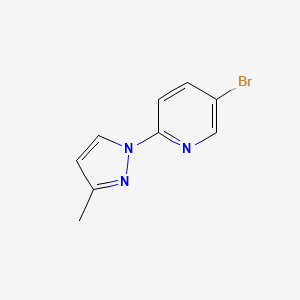
![2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1391830.png)
![(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid](/img/structure/B1391832.png)
